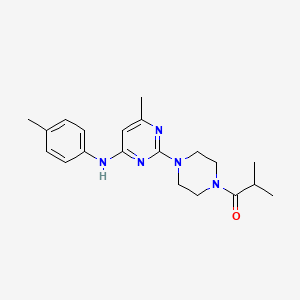
(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperidinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Piperidinyl and Piperazinyl Groups: The piperidinyl and piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.
Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is typically introduced through an acylation reaction using trimethoxybenzoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE: is similar to other pyrimidine derivatives that contain piperidinyl and piperazinyl groups.
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another compound with a piperidinyl group, used in medicinal chemistry.
Uniqueness
The uniqueness of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE lies in its specific substitution pattern and the presence of the trimethoxybenzoyl group, which may confer unique biological activity and specificity for certain molecular targets.
Properties
Molecular Formula |
C24H33N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H33N5O4/c1-17-14-21(27-8-6-5-7-9-27)26-24(25-17)29-12-10-28(11-13-29)23(30)18-15-19(31-2)22(33-4)20(16-18)32-3/h14-16H,5-13H2,1-4H3 |
InChI Key |
IVRYIJKRIADHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B11245367.png)
![N-(3,5-dimethylphenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11245370.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245378.png)
![N-cyclohexyl-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11245388.png)
![4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11245392.png)
![methyl 4,5-dimethoxy-2-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11245399.png)

![N-(2,6-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245417.png)

![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11245420.png)
![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11245426.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11245430.png)

